molecular formula C6H7ClN4 B6221632 pyrazolo[1,5-a]pyrazin-3-amine hydrochloride CAS No. 2758000-24-5

pyrazolo[1,5-a]pyrazin-3-amine hydrochloride

Cat. No.: B6221632
CAS No.: 2758000-24-5
M. Wt: 170.6
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Description

Pyrazolo[1,5-a]pyrazin-3-amine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyrazolo-pyrazine ring system. The hydrochloride salt form enhances its solubility in water, making it more amenable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization under acidic conditions to form the pyrazolo[1,5-a]pyrazine core. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of pyrazolo[1,5-a]pyrazin-3-one derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl pyrazolo[1,5-a]pyrazin-3-amine derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyrazin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The exact pathways depend on the specific application and target. For instance, in antimicrobial research, it may inhibit bacterial enzymes critical for cell wall synthesis, while in cancer research, it might interfere with signaling pathways that regulate cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazine derivatives

Uniqueness

Pyrazolo[1,5-a]pyrazin-3-amine hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher solubility and stability, making it more suitable for certain applications. Its ability to undergo a variety of chemical reactions also makes it a versatile intermediate in synthetic chemistry.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactivity, applications, and unique characteristics

Properties

CAS No.

2758000-24-5

Molecular Formula

C6H7ClN4

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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